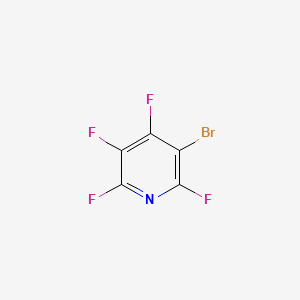
3-Bromo-2,4,5,6-tetrafluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,4,5,6-tetrafluoropyridine is a halogenated pyridine derivative characterized by the presence of bromine and four fluorine atoms attached to the pyridine ring. This compound is of significant interest in organic chemistry due to its unique electronic properties and reactivity, making it a valuable building block in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,5,6-tetrafluoropyridine typically involves the halogenation of tetrafluoropyridine. One common method includes the bromination of 2,4,5,6-tetrafluoropyridine using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2,4,5,6-tetrafluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Palladium-Catalyzed Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction: The compound can be reduced to form tetrafluoropyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.
Palladium-Catalyzed Coupling: Palladium catalysts, base (e.g., potassium carbonate), and aryl boronic acids or alkenes.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted tetrafluoropyridines.
Palladium-Catalyzed Coupling: Biaryl or alkyl-substituted tetrafluoropyridines.
Reduction: Tetrafluoropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,4,5,6-tetrafluoropyridine is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of fluorinated compounds for biological assays and imaging.
Medicine: As a precursor in the synthesis of potential drug candidates with improved pharmacokinetic properties.
Industry: In the production of agrochemicals and materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,4,5,6-tetrafluoropyridine is primarily based on its ability to undergo nucleophilic substitution and coupling reactions. The electron-withdrawing fluorine atoms enhance the reactivity of the bromine atom, facilitating its replacement by various nucleophiles. In coupling reactions, the compound acts as a substrate for palladium-catalyzed processes, forming new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2,3,5,6-tetrafluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
- 2,3,5,6-Tetrafluoropyridine
Uniqueness: 3-Bromo-2,4,5,6-tetrafluoropyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to its analogs. The presence of bromine at the 3-position allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C5BrF4N |
|---|---|
Molekulargewicht |
229.96 g/mol |
IUPAC-Name |
3-bromo-2,4,5,6-tetrafluoropyridine |
InChI |
InChI=1S/C5BrF4N/c6-1-2(7)3(8)5(10)11-4(1)9 |
InChI-Schlüssel |
XXNFGKRWVXKHBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=NC(=C1Br)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


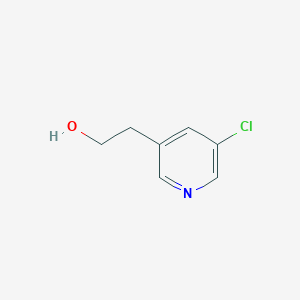
![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)
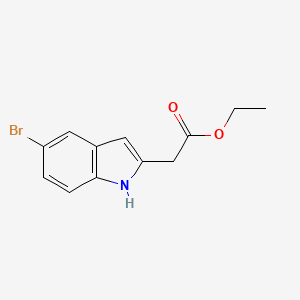
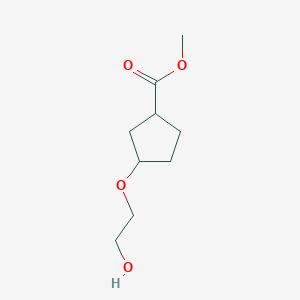
![6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12976543.png)

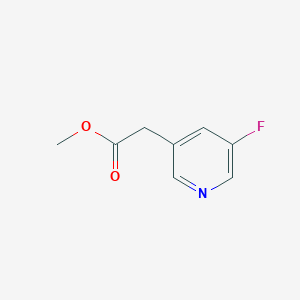
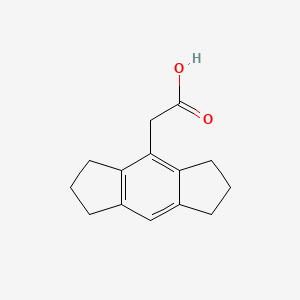
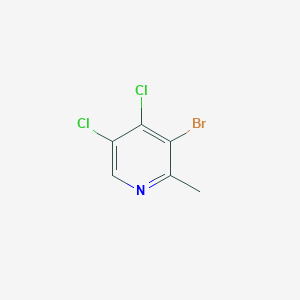
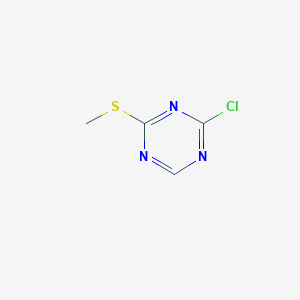
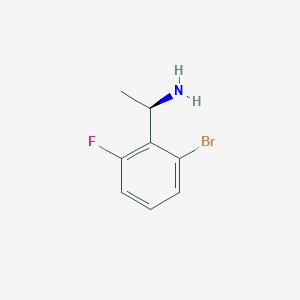
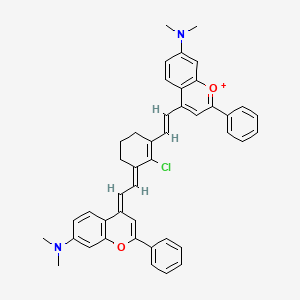
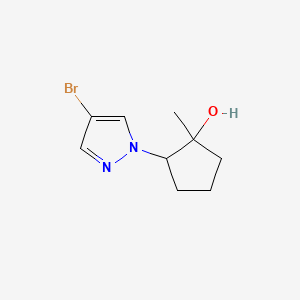
![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)
